Home > Products > Screening Compounds P132050 > butyl 4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate
butyl 4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate -

butyl 4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate

Catalog Number: EVT-5268905
CAS Number:
Molecular Formula: C23H24N2O4
Molecular Weight: 392.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

8-Chloro-4-(1-(phenylsulfonyl)indol-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinoline

Compound Description: This compound features a tetrahydro-3H-cyclopenta[c]quinoline core structure. The research paper focuses on its crystal structure, revealing a sofa conformation for the tetrahydropyridine ring and an envelope conformation for the cyclopentene ring. The study further explores its intermolecular interactions in the crystal lattice, including N—H⋯O and C—H⋯O hydrogen bonding, as well as C—H⋯π and van der Waals interactions .

4-(5-(4-Chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744)

Compound Description: A-867744 is identified as a novel type II positive allosteric modulator (PAM) of the α7 neuronal acetylcholine receptor (nAChR) . This compound exhibits a unique pharmacological profile, potentiating acetylcholine-evoked currents and demonstrating selectivity for α7 nAChRs over other subtypes.

4-(Naphthalen-2-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (TQS)

Compound Description: TQS is classified as a type II positive allosteric modulator (PAM) of α7 nicotinic acetylcholine receptors (nAChRs) [, ]. It exerts its effects by binding to an allosteric transmembrane site on the receptor, enhancing the receptor’s response to acetylcholine.

4-(4-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4BP-TQS)

Compound Description: 4BP-TQS is classified as an allosteric agonist of α7 nAChRs . This means it can activate the receptor by binding to an allosteric site rather than the orthosteric site where acetylcholine binds.

(±)-1-[(3aR*,4S*,9bS*)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanone (GPER Agonist)

Compound Description: This compound acts as an agonist of the G protein-coupled estrogen receptor-1 (GPER) . In the study, it mimicked the effects of raloxifene on AVP mRNA levels, suggesting a role for GPER in mediating the regulation of arginine vasopressin (AVP) expression.

1-[4-(6-Bromo-benzo(1,3)dioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanone (G-1)

Compound Description: G-1 is a known agonist of the G protein-coupled receptor-1 (GPER-1) . It was observed to increase aldosterone synthase expression and aldosterone production in human adrenocortical cells.

(-)-cis-trans-4-(2,3,5,6-Tetramethylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide

Compound Description: This compound acts as an allosteric antagonist of the α7 nicotinic acetylcholine receptor . It binds to an allosteric site on the receptor, preventing the action of allosteric agonists like 4BP-TQS.

(3aR,4S,9bS)-4-(4-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (GAT107)

Compound Description: GAT107 is classified as an allosteric agonist–PAM, demonstrating both allosteric agonist activity and PAM properties on α7 nAChRs [, ]. It binds to an allosteric site in the transmembrane domain, enhancing channel activation and potentially influencing intracellular calcium levels.

3-(3,4-Difluorophenyl)-N-(1-(6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazin-2-yl)ethyl)propenamide (B-973B)

Compound Description: B-973B acts as an allosteric agonist-PAM of α7 nAChRs, displaying the characteristics of both an allosteric agonist and a PAM [, ]. It binds to an allosteric site and modulates receptor activity, influencing channel gating and potentially impacting intracellular calcium levels.

cis-cis-4-p-Tolyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4MP-TQS)

Compound Description: 4MP-TQS is an allosteric agonist of α7 nAChRs, meaning it can activate the receptor by binding to an allosteric site instead of the acetylcholine binding site . It's part of a series of compounds with varying methyl substitutions on the phenyl ring, highlighting how minor structural changes can lead to diverse pharmacological effects.

1,1-Diethyl-4(naphthalene-2-yl)piperazin-1-ium (2NDEP)

Compound Description: 2NDEP is a weak partial agonist of α7 nicotinic acetylcholine receptors (nAChRs) . It exhibits favorable docking and binding energies to the putative allosteric activation (AA) site of the receptor's extracellular domain.

2,3,5,6MP-TQS (cis-trans-4-(2,3,5,6-Tetramethylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide)

Compound Description: 2,3,5,6MP-TQS acts as a selective antagonist of the allosteric activation (AA) site on α7 nAChRs . It blocks the allosteric activity of compounds like 2NDEP, indicating its specific binding to the AA site in the extracellular domain.

Properties

Product Name

butyl 4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate

IUPAC Name

butyl 4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

InChI

InChI=1S/C23H24N2O4/c1-2-3-12-29-23(26)16-10-11-21-20(14-16)18-8-5-9-19(18)22(24-21)15-6-4-7-17(13-15)25(27)28/h4-8,10-11,13-14,18-19,22,24H,2-3,9,12H2,1H3

InChI Key

LTFMDQOLBAUGDX-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

CCCCOC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC(=CC=C4)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.